N,3-dimethyl-1H-indole-2-carboxamide
Description
Properties
IUPAC Name |
N,3-dimethyl-1H-indole-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-7-8-5-3-4-6-9(8)13-10(7)11(14)12-2/h3-6,13H,1-2H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KENVSRZGRSDLGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=CC=CC=C12)C(=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601290264 | |
| Record name | N,3-Dimethyl-1H-indole-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601290264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
203710-97-8 | |
| Record name | N,3-Dimethyl-1H-indole-2-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=203710-97-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,3-Dimethyl-1H-indole-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601290264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,3-dimethyl-1H-indole-2-carboxamide typically involves the Fischer indole synthesis, which is a well-known method for constructing indole derivatives. This method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . For this compound, the starting materials would include a suitable ketone or aldehyde and phenylhydrazine, followed by methylation at the nitrogen and 3-position of the indole ring.
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale Fischer indole synthesis, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity of the desired compound .
Chemical Reactions Analysis
Types of Reactions
N,3-dimethyl-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
Chemistry
N,3-dimethyl-1H-indole-2-carboxamide serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to explore new derivatives with enhanced properties.
Biology
Research has focused on its potential as an antiviral and antimicrobial agent. Studies have shown promising results against various pathogens, including drug-resistant strains.
Medicine
The compound has been investigated for its anticancer and anti-inflammatory properties. In vitro studies have demonstrated its effectiveness against several cancer cell lines:
| Compound Derivative | Cell Line | IC50 (µM) |
|---|---|---|
| N,3-Dimethyl | HepG2 | 1.30 |
| Other Derivative A | MDA-MB-231 | 0.075 |
| Other Derivative B | A375 | 1.5 |
These findings indicate that structural modifications can significantly influence the antiproliferative activity of indole derivatives.
Industry
In the pharmaceutical industry, this compound is utilized in the development of new drugs and agrochemicals. Its versatility in biological activity makes it a candidate for various therapeutic applications.
Case Studies
- Anticancer Activity : A study evaluated the antiproliferative effects of this compound against several cancer cell lines. The results showed that it effectively inhibited cell growth, with varying IC50 values depending on the cell line tested .
- Anti-Mycobacterial Activity : Another study highlighted its effectiveness against drug-resistant strains of Mycobacterium tuberculosis. The compound demonstrated selective activity against mycobacterial species while showing minimal cytotoxicity towards human cells .
- In Vivo Efficacy : In preclinical studies involving mice, this compound showed protective effects against infections caused by alphaviruses. This suggests potential for further development as an antiviral therapeutic .
Mechanism of Action
The mechanism of action of N,3-dimethyl-1H-indole-2-carboxamide involves its interaction with various molecular targets and pathways. The compound can form hydrogen bonds with enzymes and proteins, inhibiting their activity. This interaction is crucial for its biological effects, such as antiviral and anticancer activities .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Indole-2-carboxamides exhibit significant pharmacological versatility due to tunable substitutions. Key analogues and their structural distinctions are summarized below:
Physicochemical and Spectral Properties
- Melting Points : Correlate with substituent hydrophobicity. For example:
- NMR Trends :
Biological Activity
N,3-dimethyl-1H-indole-2-carboxamide is an indole derivative known for its diverse biological activities. This compound has been the subject of various studies focusing on its potential antiviral, antimicrobial, and anticancer properties. Below is a detailed overview of its biological activity, supported by research findings, case studies, and data tables.
Overview of Biological Properties
Indole derivatives, including this compound, exhibit a wide range of biological activities due to their ability to interact with various biomolecules. The presence of the carboxamide group enhances the compound's ability to form hydrogen bonds with enzymes and proteins, influencing multiple biochemical pathways.
Key Biological Activities
- Antiviral Activity : Investigated for its potential to inhibit viral replication.
- Antimicrobial Activity : Demonstrated effectiveness against several bacterial strains.
- Anticancer Activity : Shown to affect cellular processes related to cancer cell proliferation.
The biological activity of this compound is primarily attributed to its interaction with specific targets in cellular pathways:
- Enzyme Inhibition : The compound can inhibit enzyme activity by forming stable complexes with the active sites of enzymes, preventing substrate binding.
- Cell Signaling Modulation : It influences key signaling molecules, leading to altered gene expression profiles and metabolic changes.
Antiviral and Antimicrobial Properties
A study highlighted that indole derivatives exhibit significant antiviral activity against neurotropic alphaviruses. For instance, certain analogs showed up to a 40-fold increase in half-lives in mouse liver microsomes and effective protection against viral infections in preclinical models .
In terms of antimicrobial activity, this compound has been shown to possess moderate antibacterial effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for various strains indicate its potential as a therapeutic agent .
Anticancer Activity
The antiproliferative effects of this compound were evaluated against several cancer cell lines. The IC50 values (the concentration required to inhibit cell growth by 50%) were determined for different derivatives. For example:
| Compound Derivative | Cell Line | IC50 (µM) |
|---|---|---|
| N,3-Dimethyl | HepG2 | 1.30 |
| Other Derivative A | MDA-MB-231 | 0.075 |
| Other Derivative B | A375 | 1.5 |
These findings suggest that structural modifications significantly influence the antiproliferative activity of indole derivatives .
In Vivo Studies
In a preclinical study involving mice, this compound showed promising results in protecting against infections caused by alphaviruses. The study demonstrated that certain modifications led to improved potency and stability within biological systems .
Another study focused on the compound's effectiveness against drug-resistant strains of Mycobacterium tuberculosis. The results indicated that certain indole derivatives exhibited selective activity against mycobacterial species while showing minimal cytotoxicity towards human cells .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare N,3-dimethyl-1H-indole-2-carboxamide derivatives?
- Answer : The synthesis typically involves coupling reactions between substituted indole-2-carboxylic acids and amines. For example, Method A (amide coupling using BOP reagent and DIPEA in DMF) achieves moderate-to-high yields (30–98%) for structurally diverse carboxamides . Substituents on the indole ring (e.g., chloro, fluoro) and amine components (e.g., adamantyl, phenethyl) are introduced via pre-functionalized intermediates . Optimization of reaction time, solvent, and coupling agents (e.g., BOP, EDCI) is critical to mitigate low yields in sterically hindered substrates .
Q. Which analytical techniques are essential for characterizing this compound derivatives?
- Answer : Structural confirmation relies on H/C NMR for regiochemical assignment (e.g., distinguishing N-methyl vs. C3-methyl groups) and ESI-HRMS for molecular ion validation . Purity is assessed via TLC and HPLC , while melting point analysis provides physical consistency checks . For photoactivatable derivatives (e.g., azide-bearing analogs), UV-vis spectroscopy monitors photolytic stability .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the indole ring or amide group) influence anti-mycobacterial activity?
- Answer :
- Adamantyl substituents enhance activity against Mycobacterium tuberculosis (MIC: 0.5–2 µg/mL) by improving lipophilicity and target engagement .
- Fluoro or chloro groups at C4/C6 positions increase membrane permeability but may reduce solubility, requiring trade-off optimization .
- Phenethyl or azide moieties enable photoaffinity labeling for target identification studies, though bioactivity varies with linker length .
- Quantitative SAR models suggest that ClogP values between 3–5 and polar surface areas <90 Ų correlate with optimal activity .
Q. What experimental strategies address low yields in coupling reactions for sterically hindered indole-2-carboxamides?
- Answer :
- Microwave-assisted synthesis reduces reaction time and improves yields for bulky amines (e.g., adamantyl derivatives) .
- Pre-activation of carboxylic acids with CDI or TBTU prior to amine coupling minimizes side reactions .
- Solvent optimization (e.g., DMF for polar substrates, THF for hydrophobic systems) enhances reagent solubility and reaction homogeneity .
Q. How can researchers resolve contradictions in biological activity data across studies?
- Answer :
- Standardize assay conditions : Variations in bacterial strain (e.g., H37Rv vs. clinical isolates), culture media, and incubation time significantly impact MIC values .
- Validate compound purity : Impurities >5% (e.g., unreacted starting materials) can artifactually inflate or suppress activity; use preparative HPLC for critical studies .
- Cross-validate with orthogonal assays : Combine MIC assays with time-kill kinetics or macrophage infection models to confirm mechanistic consistency .
Q. What computational approaches predict the target-binding interactions of N,3-dimethyl-1H-indole-2-carboxamides?
- Answer :
- Molecular docking against mycobacterial cytochrome bc1 complex (PDB: 5ANE) identifies key hydrogen bonds with Glu61 and hydrophobic interactions with Phe64 .
- QSAR models using Gaussian-based descriptors (e.g., HOMO/LUMO energies) correlate electronic effects of substituents with activity trends .
- MD simulations assess stability of ligand-target complexes over 100 ns trajectories, highlighting critical residues for mutagenesis studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
